

Application Note: Chemoenzymatic Synthesis of Homogeneous G0 Glycoforms

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Compound of Interest

Compound Name: G0 N-glycan-Asn

Cat. No.: B1236651

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Audience: Researchers, scientists, and drug development professionals.

Introduction Protein glycosylation is a critical post-translational modification that significantly influences protein folding, stability, and function.^{[1][2]} In therapeutic antibodies, the structure of the N-glycan in the Fc region profoundly impacts effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).^{[3][4][5]} Naturally produced antibodies are typically a heterogeneous mixture of different glycoforms, which complicates structure-function relationship studies and can lead to batch-to-batch variability. The production of homogeneous glycoproteins, particularly those with afucosylated, non-galactosylated (G0) glycoforms, is of high interest as the absence of core fucose has been shown to enhance ADCC activity by increasing the binding affinity to the FcγRIIIa receptor on immune effector cells.

This application note details a robust chemoenzymatic method for producing homogeneous G0 glycoforms of glycoproteins, particularly monoclonal antibodies (mAbs). The strategy involves the initial deglycosylation of a heterogeneously glycosylated protein using a wild-type endoglycosidase, followed by the enzymatic transfer of a synthetically prepared, homogeneous G0 N-glycan using an endoglycosidase mutant (glycosynthase). This approach offers a powerful tool for creating well-defined glycoproteins for research and therapeutic development.

Principle of the Method

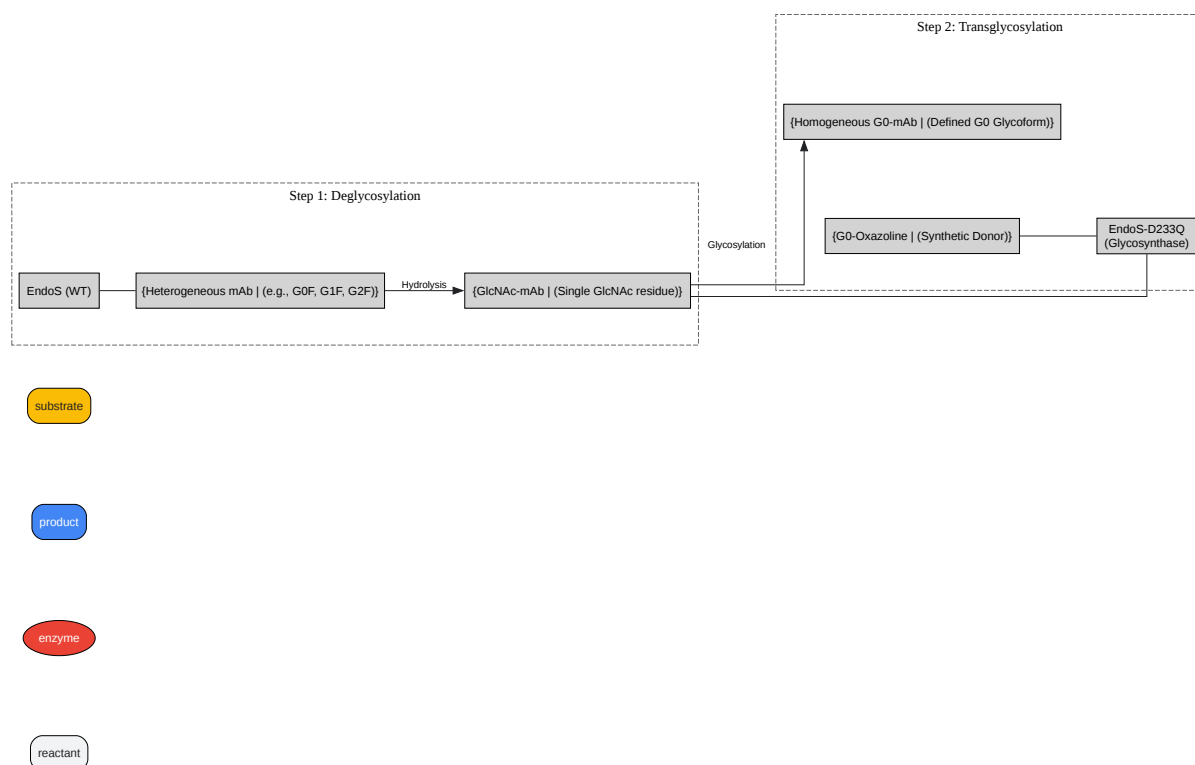
The chemoenzymatic synthesis of homogeneous G0 glycoproteins is a two-step process:

- **Deglycosylation:** A wild-type endo- β -N-acetylglucosaminidase (ENGase), such as EndoS from *Streptococcus pyogenes*, is used to hydrolyze the heterogeneous N-glycans from the starting glycoprotein (e.g., a commercial mAb). This enzyme specifically cleaves the β -1,4-glycosidic bond between the two N-acetylglucosamine (GlcNAc) residues in the chitobiose core, leaving a single GlcNAc residue attached to the asparagine at the glycosylation site.
- **Transglycosylation (Glycan Remodeling):** A glycosynthase, which is an engineered ENGase mutant (e.g., Endo-S-D233Q), is used to transfer a pre-synthesized homogeneous G0-glycan oxazoline onto the GlcNAc-tagged protein. These mutants lack hydrolytic activity but retain the ability to catalyze the formation of a new glycosidic bond, enabling the efficient and specific attachment of the desired glycan. The use of a glycan oxazoline as the donor substrate facilitates the reaction.

This process, often termed "glycan remodeling," transforms a heterogeneous mixture of glycoforms into a single, well-defined homogeneous G0 glycoform.

Experimental Workflow

The overall workflow for the chemoenzymatic synthesis of a homogeneous G0 antibody is depicted below.



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Caption: Chemoenzymatic workflow for G0 glycoform synthesis.

Quantitative Data Summary

The chemoenzymatic remodeling process significantly improves the homogeneity of the glycoprotein and can enhance its biological activity. The following table summarizes typical results from the glycoengineering of an anti-Her2 mAb.

Parameter	Heterogeneous mAb (Start)	Homogeneous G0-mAb (Final)	Reference
Purity (SDS-PAGE)	>95%	>95%	
Glycan Profile	G0F, G1F, G2F, Man5	Homogeneous G0	
Yield of Transglycosylation	N/A	Quantitative	
Relative Binding to FcγRIIIa	1.0 (baseline)	~1.5 - 2.0x increase	
ADCC Activity	Baseline	Significantly Enhanced	

Note: Values are representative and can vary based on the specific protein and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Deglycosylation of Monoclonal Antibody with EndoS

This protocol describes the removal of heterogeneous N-glycans from a commercially available monoclonal antibody, leaving a single GlcNAc residue.

Materials:

- Monoclonal Antibody (e.g., Trastuzumab, Rituximab)
- Recombinant EndoS (wild-type)
- Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
- Protein A affinity chromatography column
- SDS-PAGE analysis materials

Procedure:

- Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
- Add wild-type EndoS enzyme to the antibody solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
- Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
- Monitor the reaction progress using SDS-PAGE. A successful reaction will show a downward shift in the molecular weight of the antibody heavy chain, corresponding to the removal of the glycan.
- Once the reaction is complete, purify the resulting GlcNAc-mAb using Protein A affinity chromatography to remove the EndoS enzyme and any cleaved glycans.
- Elute the purified GlcNAc-mAb, buffer-exchange into a suitable storage buffer (e.g., PBS, pH 7.4), and concentrate to the desired concentration.
- Confirm the purity and integrity of the GlcNAc-mAb by SDS-PAGE and mass spectrometry.

Protocol 2: Synthesis of Homogeneous G0-mAb via Transglycosylation

This protocol details the attachment of a synthetic G0-glycan oxazoline to the GlcNAc-mAb using a glycosynthase enzyme.

Materials:

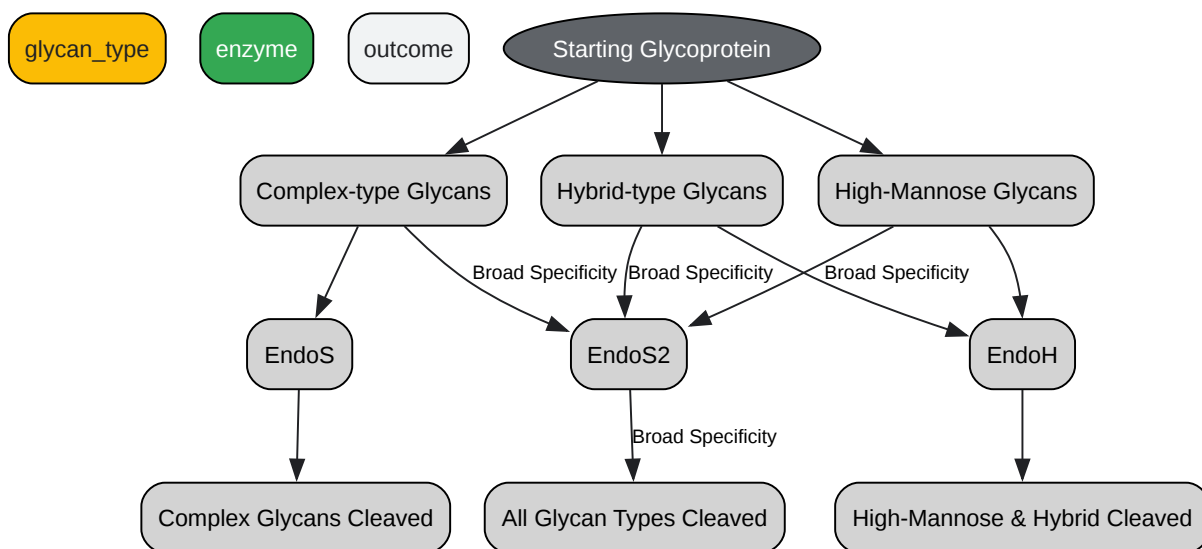
- Purified GlcNAc-mAb (from Protocol 1)
- Chemically synthesized G0-glycan oxazoline donor substrate
- Recombinant EndoS mutant (glycosynthase, e.g., Endo-S-D233Q)
- Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
- Protein A affinity chromatography column
- Analytical tools: SDS-PAGE, Mass Spectrometry (e.g., ESI-MS)

Procedure:

- Dissolve the purified GlcNAc-mAb and the G0-glycan oxazoline in the reaction buffer. Use a 5-10 fold molar excess of the glycan oxazoline donor relative to the GlcNAc-mAb.
- Add the EndoS-D233Q glycosynthase to the solution. A typical enzyme-to-substrate ratio is 1:50 (w/w).
- Incubate the reaction at 30°C for 4-8 hours with gentle agitation.
- Monitor the reaction by observing the upward shift in the heavy chain band on an SDS-PAGE gel, indicating the attachment of the G0 glycan.
- Upon completion, purify the resulting homogeneous G0-mAb using Protein A affinity chromatography to remove the enzyme and excess glycan donor.
- Elute the G0-mAb, perform buffer exchange into a final formulation buffer, and concentrate.
- Characterize the final product thoroughly.
 - SDS-PAGE: To confirm purity and the molecular weight shift.
 - Mass Spectrometry: To verify the exact mass of the glycosylated heavy chain and confirm the homogeneity of the G0 glycoform.

Logical Relationship Diagram

The selection of the appropriate enzyme is critical and depends on the glycan structures present on the starting material.



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Caption: Enzyme selection guide for deglycosylation.

Conclusion The chemoenzymatic approach provides a powerful and efficient platform for the synthesis of homogeneous G0 glycoproteins. This method allows for precise control over the glycan structure, facilitating detailed structure-activity relationship studies and the development of next-generation therapeutic antibodies with enhanced and consistent effector functions. The protocols outlined here provide a reproducible framework for researchers to generate these valuable molecules in a laboratory setting.

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